molecular formula C25H23N3O7S B10879509 methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate

Cat. No.: B10879509
M. Wt: 509.5 g/mol
InChI Key: VNEXOPJERHWLAC-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 13-{[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7610~2,7~0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, amino, and oxo groups

Preparation Methods

The synthesis of METHYL 13-{[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling and cyclization to form the final product. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions including:

Scientific Research Applications

METHYL 13-{[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of critical biological pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar compounds include other heterocyclic compounds with similar functional groups and structural motifs. Some of these compounds are:

METHYL 13-{[4-(2-AMINO-2-OXOETHOXY)-3-METHOXYPHENYL]METHYLENE}-9-METHYL-14-OXO-8-OXA-12-THIA-10,15-DIAZATETRACYCLO[7.6.1.0~2,7~.0~11,15~]HEXADECA-2,4,6,10-TETRAENE-16-CARBOXYLATE stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C25H23N3O7S

Molecular Weight

509.5 g/mol

IUPAC Name

methyl (13Z)-13-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate

InChI

InChI=1S/C25H23N3O7S/c1-25-20(23(31)33-3)21(14-6-4-5-7-15(14)35-25)28-22(30)18(36-24(28)27-25)11-13-8-9-16(17(10-13)32-2)34-12-19(26)29/h4-11,20-21H,12H2,1-3H3,(H2,26,29)/b18-11-

InChI Key

VNEXOPJERHWLAC-WQRHYEAKSA-N

Isomeric SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)/C(=C/C5=CC(=C(C=C5)OCC(=O)N)OC)/SC4=N2)C(=O)OC

Canonical SMILES

CC12C(C(C3=CC=CC=C3O1)N4C(=O)C(=CC5=CC(=C(C=C5)OCC(=O)N)OC)SC4=N2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.